N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide
Description
N-(4-{5-[(4-Methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzofuran carboxamide moiety. The 1,3,4-thiadiazole ring is substituted with a 4-methoxyphenyl(methyl)amino group at position 5, while the phenyl group at position 4 of the thiadiazole is connected to a benzofuran-2-carboxamide unit.
Properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-29(19-11-13-20(31-2)14-12-19)25-28-27-24(33-25)16-7-9-18(10-8-16)26-23(30)22-15-17-5-3-4-6-21(17)32-22/h3-15H,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHNBBGVIJLIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide is a compound that integrates several pharmacologically relevant moieties, particularly the 1,3,4-thiadiazole and benzofuran structures. This article explores its biological activities, focusing on its potential therapeutic applications based on existing research findings.
1. Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiadiazole Ring : Known for diverse biological activities including anti-inflammatory and anticonvulsant effects.
- Benzofuran Moiety : Exhibits various pharmacological properties, contributing to the compound's overall activity.
The molecular formula is C20H20N4O2S, with a molecular weight of approximately 396.46 g/mol.
2.1 Anticonvulsant Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to protect against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. One study reported an LD50 of 3,807.87 mg/kg for a related thiadiazole compound, demonstrating effective seizure protection at various dosages . The mechanisms of action include modulation of GABAergic pathways and voltage-gated ion channels.
2.2 Antimicrobial Activity
The compound's potential antibacterial properties have been highlighted in studies involving various bacterial strains. Thiadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, a related derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiadiazole structure can enhance antimicrobial potency .
2.3 Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of specific substituents can enhance their ability to inhibit inflammatory pathways. In vitro studies have shown that certain thiadiazole compounds can significantly reduce pro-inflammatory cytokine production .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- GABA Modulation : Enhances inhibitory neurotransmission, crucial for anticonvulsant effects.
- Ion Channel Interaction : Alters the activity of voltage-gated ion channels involved in neuronal excitability.
- Cytokine Inhibition : Reduces the synthesis of inflammatory mediators.
Comparison with Similar Compounds
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Core Structure : Shares the 1,3,4-thiadiazole ring but lacks the benzofuran carboxamide group.
- Substituents : Features a 4-chlorobenzylidene group at position 2 and a 4-methylphenyl group at position 3.
- Activity : Exhibits insecticidal and fungicidal properties, attributed to the electron-withdrawing chloro group enhancing electrophilic reactivity .
- Key Difference : The absence of a carboxamide linkage reduces solubility compared to the target compound.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Core Structure : 1,2,4-Triazole-thione instead of 1,3,4-thiadiazole.
- Substituents : Sulfonylphenyl and difluorophenyl groups.
- Spectral Data : IR spectra confirm tautomeric forms (thione vs. thiol), with νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹, similar to the target compound’s NH vibrations .
- Activity: Not explicitly stated, but triazole-thiones are often explored for antimicrobial applications.
Benzofuran/Thiophene Carboxamides
Benzo[b]furan-2-carboxylic acid {4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-trans-but-2-enyl}-amide (Compound 19, )
- Core Structure : Benzofuran-2-carboxamide linked to a piperazine-containing butenyl group.
- Synthesis : Prepared via coupling of benzo[b]furan-2-carboxylic acid with a trans-but-2-enylamine derivative (47–67% yield).
- 1H NMR Data : Aromatic protons resonate at δ 7.60–6.70 ppm, similar to the target compound’s benzofuran protons .
- Activity : Likely targets neurological receptors due to the piperazine moiety.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Core Structure : Thiazole-linked nitrothiophene carboxamide.
- Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl on thiazole and nitro group on thiophene.
- Spectral Data : LCMS confirms molecular formula (C16H10F3N3O4S2) and purity (42–99%) .
- Activity : Narrow-spectrum antibacterial, with the nitro group enhancing redox activity.
Hybrid Heterocyclic Systems
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Core Structure: Thiazole linked to furan carboxamide via an amino-oxoethyl bridge.
- Molecular Weight : 371.4 g/mol (C18H17N3O4S), lighter than the target compound due to fewer aromatic substituents.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85, )
- Core Structure : Thiazole with cyclopropane-carboxamide and benzodioxolyl groups.
- Synthesis : 26% yield via carbodiimide-mediated coupling, lower than typical yields for the target compound’s class .
- Activity : Likely targets inflammatory pathways due to hydroxyl and trifluoromethoxy groups.
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s 1,3,4-thiadiazole core allows diverse substitutions, as seen in and , enabling tunable electronic and steric properties .
Spectral Consistency : NH and C=S vibrations in IR (~3150–3414 cm⁻¹; ~1243–1258 cm⁻¹) and aromatic proton shifts in NMR (δ 6.70–8.50 ppm) are consistent across analogs, aiding structural validation .
Q & A
Q. What are the recommended synthetic routes for N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide?
The compound can be synthesized via cyclization reactions involving thiosemicarbazide intermediates and POCl₃ under reflux (90°C for 3 hours), followed by precipitation with ammonia (pH 8–9) and recrystallization from DMSO/water mixtures . Alternative methods include iodine-mediated cyclization in DMF with triethylamine, which eliminates sulfur atoms to form the 1,3,4-thiadiazole core . Key intermediates like 4-methoxyphenyl-methylamine and benzofuran-2-carboxylic acid derivatives must be prepared separately for coupling.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the benzofuran (δ 6.8–7.5 ppm). The thiadiazole NH and methylamino groups may appear as broad singlets (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thiadiazole ring vibrations (C-N/C-S) at 650–750 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 477.5 g/mol estimated) and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically vary substituents on the:
- Thiadiazole ring : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., -NH₂) groups to assess impact on bioactivity .
- Benzofuran moiety : Introduce halogenation (e.g., 5-iodo derivatives) or alkyl chains to modulate lipophilicity and binding affinity .
- Amide linker : Test methyl vs. ethyl substitutions on the methylamino group to evaluate steric effects . Biological assays (e.g., antimicrobial, antitumor) must be standardized using MIC/IC₅₀ protocols .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). The trifluoromethyl group in analogous compounds enhances lipophilicity and metabolic stability .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks.
Q. How can contradictory NMR data for structurally similar compounds be resolved?
For example, conflicting coupling constants in ¹H NMR (e.g., δ 2.48 ppm, J = 7.2 Hz in vs. δ 2.66 ppm in ) may arise from rotational isomerism or solvent effects. Use variable-temperature NMR or deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize conformers .
Methodological Challenges
Q. What strategies improve the compound’s stability during synthesis and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
